molecular formula C26H24N6O B1574361 JH-IX-179

JH-IX-179

Cat. No.: B1574361
M. Wt: 436.519
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-IX-179 is a novel type I ATP-competitive pan-FLT3 inhibitor developed to address drug resistance in FLT3-mutant acute myeloid leukemia (AML). FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y, N841I), occur in ~30% of AML cases and correlate with poor prognosis . Unlike type II inhibitors that bind inactive kinase conformations, this compound targets active FLT3 isoforms, enabling robust inhibition of resistance-prone mutants .

Preclinical studies demonstrate this compound’s exceptional potency, with IC50 values of 4 nM (FLT3-D835Y) and 10 nM (FLT3-ITD), comparable to second-generation inhibitors like crenolanib . Its kinome-wide selectivity (S(10) score: 0.03) surpasses crenolanib (S(10): 0.12), minimizing off-target effects .

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.519

SMILES

O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5

Appearance

Solid powder

Synonyms

JH-IX-179;  JH-IX 179;  JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative IC50 Values Against FLT3 Mutants

Compound FLT3-D835Y (nM) FLT3-ITD (nM) Selectivity (S(10)) Serum Protein Binding Clinical Stage
This compound 4 10 0.03 Low Preclinical
Crenolanib 4 3 0.12 Moderate Phase III
Quizartinib 93 2 N/A High Approved
PLX3397 5 130 N/A Moderate Phase II

Key Findings :

  • This compound vs. Crenolanib: Equipotent against FLT3-D835Y but 3.3-fold less potent against FLT3-ITD.
  • This compound vs. Quizartinib : Superior potency against TKD mutants (4 nM vs. 93 nM) but weaker against FLT3-ITD (10 nM vs. 2 nM). Quizartinib’s high protein binding reduces free drug availability, whereas this compound’s low binding enhances bioavailability .

Cellular and Mechanistic Profiling

In FLT3-ITD-driven MOLM-13 and MOLM-14 cells, this compound induced G1 arrest and apoptosis (IC50 = 2 nM and 11 nM, respectively). Downstream signaling inhibition (phospho-AKT, phospho-S6) confirmed FLT3 pathway blockade .

Preclinical Pharmacokinetics and Limitations

  • Metabolic Stability : this compound showed a short half-life in mouse microsomes (15 min) but stability in plasma (>6 hours) .
  • In Vivo Efficacy: In FLT3-D835Y/ITD-positive AML xenografts, this compound achieved an IC50 of 70 nM, though ADME properties remain under investigation .

Advantages Over Competing Inhibitors

Selectivity : Minimal off-target interactions (only CIT, ROCK2, PHKG1, and CLK1 inhibited >95% at 1 µM) .

Low Protein Binding : Unbound fraction >50% vs. <10% for PKC412, enhancing therapeutic index .

Dual Mechanism : Induces apoptosis in both ITD and TKD mutants, with additional G1 arrest in ITD-driven AML .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JH-IX-179
Reactant of Route 2
Reactant of Route 2
JH-IX-179

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.